molecular formula C8H9BrO B1337752 1-Bromo-3-methoxy-5-methylbenzene CAS No. 29578-83-4

1-Bromo-3-methoxy-5-methylbenzene

Cat. No. B1337752
CAS RN: 29578-83-4
M. Wt: 201.06 g/mol
InChI Key: AOEVRCZZWJWKPG-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-5-methylbenzene is a halogenated aromatic compound that is part of a broader class of chemicals known as halogenated methoxybenzenes, or anisoles. These compounds are ubiquitous in the environment and are not typically produced in large technical quantities. They can have various origins, including both biogenic and anthropogenic sources, as suggested by the presence of bromoanisoles in the marine troposphere of the Atlantic Ocean .

Synthesis Analysis

The synthesis of halogenated anisoles can be complex due to the presence of multiple reactive sites on the aromatic ring. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, involves multiple steps including regioselective methoxylation and bromination, highlighting the challenges in selectively introducing halogen and methoxy groups onto an aromatic ring . Another example is the synthesis of 1,2,3,4-tetramethoxy-5-methylbenzene, which involves a modified bromination step and demonstrates the intricacies of introducing both methyl and methoxy groups onto an aromatic substrate .

Molecular Structure Analysis

The molecular structure of halogenated anisoles can be quite complex due to the presence of multiple substituents that can influence the overall conformation and stability of the molecule. For example, 1-Bromo-2,3,5,6-tetramethylbenzene, a compound with a similar substitution pattern, exhibits two stable crystalline phases and has been studied using single-crystal X-ray diffraction (SXRD) to determine its orthorhombic and monoclinic crystal systems at different temperatures .

Chemical Reactions Analysis

Halogenated anisoles can participate in various chemical reactions due to their reactive halogen atoms. For instance, the isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene under strong base conditions has been studied, demonstrating the potential for structural changes under certain conditions . Additionally, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, which leads to the formation of an unexpected isomer, showcases the reactivity of halogenated anisoles with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anisoles are influenced by their molecular structure. The presence of halogen atoms can lead to strong intermolecular interactions, such as hydrogen bonding and halogen bonding, which can affect the compound's melting point, solubility, and crystal packing. For example, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···Br, which are critical for understanding the solid-state properties of these compounds . Similarly, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provides insights into the coordination geometry and intramolecular contacts that can occur in halogenated anisoles .

Scientific Research Applications

Environmental Impacts and Applications

Novel Brominated Flame Retardants

A critical review highlighted the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for research on their environmental fate, toxicity, and occurrence in indoor air, dust, consumer goods, and food. This research underscores the environmental presence and potential risks associated with brominated compounds, which could extend to derivatives like 1-Bromo-3-methoxy-5-methylbenzene in various applications (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Synthesis and Industrial Applications

Synthesis of Complex Molecules

The synthesis of complex molecules, such as pharmaceuticals, often relies on brominated intermediates due to their reactivity and versatility. For instance, the development of a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, showcases the importance of brominated compounds in facilitating bond formations and introducing functional groups in organic synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Material Science and Engineering

Lignins to Aromatic Aldehydes

The catalytic oxidation of lignins into valuable aromatic aldehydes, such as vanillin, demonstrates the potential of brominated derivatives in catalysis and material conversion processes. This approach highlights the role of brominated compounds in enhancing selectivity and yield in the transformation of biomass into high-value chemicals (Tarabanko & Tarabanko, 2017).

Safety And Hazards

This compound may cause skin and eye irritation . It is also harmful if swallowed . Safety measures include avoiding inhalation, contact with skin and eyes, and ingestion . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-bromo-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEVRCZZWJWKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443391
Record name 1-BROMO-3-METHOXY-5-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methoxy-5-methylbenzene

CAS RN

29578-83-4
Record name 1-BROMO-3-METHOXY-5-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methoxy-5-methylbenzene
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-5-methyl-phenol (185 g; 0.940 mol) and K2CO3 (437 g, 3.17 mol) in acetone (2 L) is added MeI (424 g, 2.99 mol). The mixture is stirred at 40° C. for 16 h. The mixture is cooled to ambient temperature, filtered, and concentrated under reduced pressure. After filtration, the mixture is purified by flash silica gel chromatography to afford 1-Bromo-3-methoxy-5-methyl-benzene, D-4-1 (189 g, quant. yield) as a light yellow oil.
Quantity
185 g
Type
reactant
Reaction Step One
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Quantity
437 g
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reactant
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2 L
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solvent
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Quantity
424 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-3-hydroxytoluene (93 g, 0.5 m) and sodium hydroxide (21 g, 0.5 m) in water (200 ml) is stirred at 10°, treated with dimethyl sulfate (63 g, 0.5 m) over 1 hour, refluxed for 2 hours and cooled. The mixture is diluted with water and extracted with ether. The ether extract is washed, dried with sodium sulfate and concentrated in vacuo to give 5-bromo-3-methoxytoluene.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
21 g
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reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
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Quantity
63 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The reaction is performed in a water/ice bath. 500 mg (2.31 mmol, 1 eq) of 4-bromo-2-methoxy-6-methylaniline is dissolved in a mixture of 7 ml of acetic acid and 3 ml of water, followed by adding 0.8 ml of concentrated hydrochloric acid (37%) and 207 mg (3.00 mmol, 1.5 eq) of sodium nitrite dissolved in 1 ml of water. The mixture is stirred for 30 min and subsequently added to 8 ml of ice-cooled 50% by weight hypophosphoric acid. The reaction is stirred at 0° C. for 8 hours and allowed to stand at RT over night.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
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Quantity
207 mg
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reactant
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[Compound]
Name
ice
Quantity
8 mL
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0 (± 1) mol
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Quantity
1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-methoxy-5-methylbenzene
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1-Bromo-3-methoxy-5-methylbenzene

Citations

For This Compound
12
Citations
Y Zhang, H Zhao, M Zhang, W Su - Angewandte Chemie, 2015 - Wiley Online Library
… synthesized in low overall yields by way of a Suzuki reaction of two coupling partners, that is, 5-(4-methoxyphenyl)thiophen-2-ylboronic acid and 1-bromo-3-methoxy-5-methylbenzene, …
Number of citations: 202 onlinelibrary.wiley.com
CF Carvalho, MV Sargent - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
The total synthesis of the lichen dibenzofuran melacarpic acid (5)[1-heptyl-3-hydroxy-7-methoxy-9-methyldibenzofuran-2-carboxylic acid] was achieved by intramolecular Ullmann …
Number of citations: 8 pubs.rsc.org
LG Meimetis, M Nodwell, L Yang… - European Journal of …, 2012 - Wiley Online Library
… Preparation of 7: To 1-bromo-3-methoxy-5-methylbenzene (6) (3.64 g, 18.29 mmol) dissolved in THF (35 mL), and cooled to –78 C, was added 1.7 M tBuLi (21.5 mL, 36.6 mmol). The …
E Bey, S Marchais-Oberwinkler, M Negri… - Journal of medicinal …, 2009 - ACS Publications
… The title compound was prepared by reaction of 1-bromo-3-methoxy-5-methylbenzene (150 mg, 0.74 mmol), [5-(4-methoxyphenyl)-2-thienyl]boronic acid (16b) (206 mg, 0.88 mmol), …
Number of citations: 100 pubs.acs.org
S Jo, B Kang, JW Jung - Molecules, 2022 - mdpi.com
… Prenylated phenol 5 (190 mg, 0.92 mmol) and 1-bromo-3-methoxy-5-methylbenzene (6a, 0.134 mL, 0.92 mmol) were dissolved in acetonitrile (4 mL). CuI (18 mg, 0.092 mmol), N-(2-…
Number of citations: 7 www.mdpi.com
SD Holmbo, SV Pronin - Journal of the American Chemical …, 2018 - ACS Publications
… available 1-bromo-3-methoxy-5-methylbenzene. See Supporting Information for details. … available 1-bromo-3-methoxy-5-methylbenzene. See Supporting Information for details. …
Number of citations: 26 pubs.acs.org
E Bey, S Marchais-Oberwinkler, M Negri… - … of a New Class of Potent … - core.ac.uk
… The title compound was prepared by reaction of 1-bromo-3-methoxy-5-methylbenzene (150 mg, 0.74 mmol),[5-(4methoxyphenyl)-2-thienyl]-boronic acid (16b)(206 mg, 0.88 mmol), …
Number of citations: 3 core.ac.uk
S Marchais-Oberwinkler, P Kruchten… - Journal of medicinal …, 2008 - ACS Publications
17β-Estradiol (E2) is implicated in the genesis and the development of estrogen-dependent diseases. Its concentration is mainly regulated by 17β-hydroxysteroid dehydrogenase type 1 …
Number of citations: 78 pubs.acs.org
P Schmitz, M Malter, G Lorscheider, C Schreiner… - Tetrahedron, 2016 - Elsevier
… To magnesium turnings (635 mg, 26.2 mmol) and a trace of diiodine under inert gas atmosphere was added dropwise 1/10 of a solution of 1-bromo-3-methoxy-5-methylbenzene (18, …
Number of citations: 12 www.sciencedirect.com
T Ohe, R Umezawa, Y Kitagawara, D Yasuda… - Bioorganic & Medicinal …, 2018 - Elsevier
… With respect to compound 3, 3-bromo-5-methoxybenzoic acid (3a) was prepared by the oxidation of 1-bromo-3-methoxy-5-methylbenzene with KMnO 4 . In the case of compound 4, 2-…
Number of citations: 9 www.sciencedirect.com

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